molecular formula C16H20N2 B11948101 1,2-Diethyl-1,2-diphenylhydrazine CAS No. 43199-88-8

1,2-Diethyl-1,2-diphenylhydrazine

Cat. No.: B11948101
CAS No.: 43199-88-8
M. Wt: 240.34 g/mol
InChI Key: OHCIZKCZWUDEPU-UHFFFAOYSA-N
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Description

1,2-Diethyl-1,2-diphenylhydrazine is an organic compound with the molecular formula C16H20N2 It is a member of the hydrazine family, characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diethyl-1,2-diphenylhydrazine typically involves the reaction of ethylamine with benzaldehyde to form N-ethylbenzylideneamine, which is then reduced to N-ethylbenzylamine. This intermediate is further reacted with another equivalent of benzaldehyde to form N,N’-diethylbenzylideneamine, which is subsequently reduced to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-1,2-diphenylhydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1,2-Diethyl-1,2-diphenylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other hydrazine derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1,2-diphenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. It can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes through its reactive nature.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenylhydrazine: Similar structure but lacks the ethyl groups.

    N,N’-Diethylhydrazine: Similar hydrazine core but different substituents.

    Phenylhydrazine: Contains only one phenyl group.

Uniqueness

1,2-Diethyl-1,2-diphenylhydrazine is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

43199-88-8

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

1,2-diethyl-1,2-diphenylhydrazine

InChI

InChI=1S/C16H20N2/c1-3-17(15-11-7-5-8-12-15)18(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3

InChI Key

OHCIZKCZWUDEPU-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)N(CC)C2=CC=CC=C2

Origin of Product

United States

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